Ammonium dimolybdate

Description

Properties

IUPAC Name |

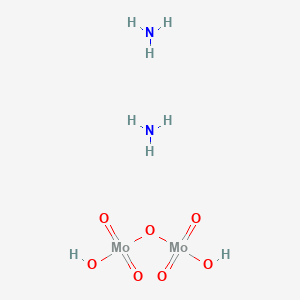

azane;hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mo.2H3N.2H2O.5O/h;;2*1H3;2*1H2;;;;;/q2*+1;;;;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFUCDNVOXXQQC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.O[Mo](=O)(=O)O[Mo](=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8Mo2N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal and Molecular Structure of Ammonium Dimolybdate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) dimolybdate, (NH₄)₂Mo₂O₇, is a crucial intermediate in the production of various molybdenum compounds and catalysts. A thorough understanding of its crystal and molecular structure is paramount for controlling its properties and reactivity. This technical guide provides a comprehensive overview of the crystal and molecular structure of ammonium dimolybdate, including detailed crystallographic data, a description of its unique polymeric anion, and the role of the ammonium cations in the crystal lattice. Furthermore, this guide outlines detailed experimental protocols for the synthesis and structural characterization of this compound, employing techniques such as single-crystal X-ray diffraction and vibrational spectroscopy.

Crystal and Molecular Structure

The crystal structure of this compound was first determined by Armour, Drew, and Mitchell in 1975 through single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with the space group Pī.[1]

Crystal Structure Data

The fundamental crystallographic data for this compound is summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 7.937(7) Å |

| b | 7.305(7) Å |

| c | 7.226(8) Å |

| α | 93.88(12)° |

| β | 114.33(7)° |

| γ | 82.58(13)° |

| Unit Cell Volume | 379.3 ų |

| Z | 2 |

| Density (calculated) | 2.97 g/cm³ |

Data sourced from Armour, Drew, and Mitchell (1975).[1]

Molecular Structure and Coordination Environment

The structure of this compound is characterized by infinite polymeric chains of molybdate (B1676688) anions.[1] These chains are composed of two fundamental building blocks: edge-sharing [MoO₆] octahedra and [MoO₄] tetrahedra that link adjacent pairs of octahedra.[1] This arrangement results in a complex, one-dimensional anionic polymer.

The molybdenum centers exhibit two distinct coordination environments. Within the chain, distorted [MoO₆] octahedra share edges, creating a repeating dimeric unit. These dimeric octahedral units are then bridged by [MoO₄] tetrahedra.

The ammonium ions (NH₄⁺) are situated in the interchain spaces, where they play a crucial role in stabilizing the crystal lattice through electrostatic interactions and hydrogen bonding with the oxygen atoms of the molybdate chains.

A simplified representation of the molybdate chain coordination is shown below.

Experimental Protocols

Synthesis of this compound Crystals

A common method for preparing this compound crystals is through the controlled crystallization from an aqueous ammoniacal molybdate solution.

Materials:

-

Ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃)

-

Aqueous ammonia (B1221849) (NH₃·H₂O)

-

Deionized water

-

Stirring hotplate

-

Beakers and filtration apparatus

Procedure:

-

An aqueous solution of ammonium tetramolybdate is prepared by dissolving it in deionized water with stirring.

-

The solution is heated to approximately 70 °C.

-

Aqueous ammonia is slowly added to the heated solution until the pH reaches between 5.5 and 6.5.

-

The solution is then heated to 80-90 °C to ensure complete dissolution and then hot-filtered to remove any insoluble impurities.

-

The hot, clear filtrate is allowed to cool slowly to room temperature.

-

Crystals of this compound will precipitate out of the solution upon cooling.

-

The crystals are collected by filtration, washed with cold deionized water, and dried.

The logical workflow for the synthesis and characterization of this compound is depicted below.

Single-Crystal X-ray Diffraction

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å).

Procedure:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is cooled to a stable temperature (e.g., 293 K) to minimize thermal vibrations.

-

The unit cell parameters are determined using an automated indexing routine.

-

Intensity data is collected over a range of 2θ angles.

-

The collected data is corrected for Lorentz and polarization effects.

-

The crystal structure is solved using direct methods or Patterson and Fourier methods.

-

The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located from a difference Fourier map and refined isotropically.

Spectroscopic Characterization

2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared spectrometer.

Procedure:

-

A small amount of the crystalline this compound is finely ground with potassium bromide (KBr) in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet.

-

The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands corresponding to Mo-O and N-H vibrations are analyzed.

2.3.2. Raman Spectroscopy

Instrumentation:

-

A Raman spectrometer with a laser excitation source.

Procedure:

-

A sample of the crystalline material is placed on a microscope slide.

-

The Raman spectrum is excited using a laser (e.g., 532 nm or 785 nm).

-

The scattered light is collected and analyzed to obtain the Raman spectrum.

-

The vibrational modes, particularly those related to the Mo-O framework, are identified.

References

Physical and chemical properties of "Ammonium dimolybdate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇) is an inorganic compound of significant interest across various scientific disciplines. It serves as a crucial precursor in the synthesis of molybdenum-based catalysts, advanced materials, and specialty chemicals. In the pharmaceutical and drug development sectors, molybdenum compounds are explored for their unique chemical properties and potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of ammonium dimolybdate, complete with experimental protocols and visual representations of key chemical processes to support researchers and professionals in their work.

Core Physical and Chemical Properties

This compound is a white, crystalline solid.[1][2][3] Its properties are summarized in the tables below. It is essential to note that slight variations in reported values may exist due to different measurement conditions and purities.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | (NH₄)₂Mo₂O₇ | [1][4][5] |

| Molecular Weight | 339.95 g/mol - 340.0 g/mol | [4][6] |

| Appearance | White crystalline powder | [4][7] |

| Density | 2.097 g/cm³ - 2.97 g/cm³ | [3][4][7] |

| Melting Point | Decomposes upon heating | [8] |

| Boiling Point | Not applicable | - |

| Solubility in Water | 43 g/100 cm³ at 25°C | [5] |

| Solubility in other solvents | Insoluble in alcohol | [9] |

| Crystal Structure | Polymeric chains of distorted octahedral Mo centers linked by tetrahedral molybdate (B1676688) centers | [7] |

Table 2: Chemical Reactivity and Stability

| Property | Description | References |

| Thermal Decomposition | Decomposes upon heating to form molybdenum trioxide (MoO₃), ammonia (B1221849) (NH₃), and water (H₂O). | [7] |

| pH of Aqueous Solution | Aqueous solutions of ammonium molybdates are generally acidic, with pH values less than 7.0. A 10% (w/v) solution of a similar ammonium molybdate has a pH of 7.0-8.0 when adjusted. | [10][11] |

| Reactivity with Acids | Reacts with acids. | - |

| Reactivity with Bases | Stable in basic solutions. | - |

| Storage and Stability | Stable under normal laboratory conditions. Should be stored in a tightly sealed container. | [9] |

Experimental Protocols

Synthesis of this compound (Reconstituted Crystallization Method)

This protocol describes a common method for synthesizing this compound from ammonium tetramolybdate.[12]

Materials:

-

Ammonium tetramolybdate

-

Ammonia solution

-

Deionized water

-

Stirring vessel with heating capability

-

Filter separator

-

Crystal kettle

-

Centrifuge

Procedure:

-

Dissolution: Add deionized water to a stirring vessel and heat to 70°C. While stirring, slowly add ammonium tetramolybdate and ammonia solution until the concentration of molybdenum trioxide (MoO₃) is approximately 400 g/L and the pH is between 5.5 and 6.5.

-

Filtration: Heat the resulting ammonium molybdate solution to 80-90°C using steam. Filter the hot solution through a filter separator and transfer the filtrate to a crystal kettle.

-

Crystallization: Allow crystal nuclei to form. Cool the solution to room temperature using cooling water to precipitate the this compound crystals.

-

Isolation: Discharge the mother liquor and separate the crystals by dehydration using a centrifuge. The resulting solid is the finished this compound product.

Determination of Thermal Decomposition Temperature (Thermogravimetric Analysis - TGA)

This protocol outlines a general procedure for determining the thermal stability and decomposition profile of this compound using TGA, based on standard methodologies.[13][14]

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) of this compound into a tared TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, the temperature of maximum mass loss, and the final residual mass. The decomposition of this compound will show a significant mass loss corresponding to the evolution of ammonia and water, leaving molybdenum trioxide as the residue.

Characterization of Crystal Structure (X-ray Diffraction - XRD)

This protocol provides a general method for analyzing the crystal structure of this compound powder using XRD.[15][16][17][18]

Instrumentation:

-

X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα)

Procedure:

-

Sample Preparation: Finely grind the this compound sample to a homogenous powder. Mount the powder on a sample holder.

-

Instrument Setup: Place the sample holder in the XRD instrument. Set the instrument parameters, including the X-ray source, voltage, current, and scan range (e.g., 2θ from 10° to 80°).

-

Data Collection: Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at different angles.

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. Compare the peak positions and intensities to a reference database (e.g., ICDD) to confirm the crystalline phase of this compound and identify any impurities.

Key Chemical Processes and Pathways

Synthesis of this compound

The reconstituted crystallization method is a common industrial process for producing this compound. The following diagram illustrates the workflow.

Thermal Decomposition Pathway

Upon heating, this compound undergoes thermal decomposition. This process is crucial for the production of molybdenum trioxide, a key industrial chemical. The decomposition proceeds through the loss of ammonia and water.

Applications in Research and Development

This compound is a versatile compound with numerous applications in scientific research and industrial processes:

-

Catalyst Precursor: It is a primary raw material for the production of molybdenum-based catalysts used in hydrodesulfurization and hydrodenitrogenation processes in the petroleum industry.[19][20][21]

-

Analytical Chemistry: In analytical chemistry, ammonium molybdate reagents are used for the colorimetric determination of phosphates, silicates, and arsenates.[9]

-

Materials Science: It serves as a precursor for the synthesis of various molybdenum-containing materials, including molybdenum oxides and sulfides with applications in electronics and energy storage.

-

Agriculture: It can be used as a source of molybdenum, an essential micronutrient for plants, in fertilizers.[4]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis and characterization. The presented data and diagrams offer a valuable resource for researchers, scientists, and drug development professionals working with this important molybdenum compound. A thorough understanding of its properties is fundamental to its effective application in catalysis, materials science, and analytical chemistry.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. chemimpex.com [chemimpex.com]

- 5. climaxmolybdenum.com [climaxmolybdenum.com]

- 6. This compound | H8Mo2N2O7 | CID 53393737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]

- 9. Ammonium Molybdate Tetrahydrate | Blog | Reflecta Laboratories [labequipsupply.co.za]

- 10. Ammonium molybdate anhydrous | H32Mo7N6O28-42 | CID 485454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. calpaclab.com [calpaclab.com]

- 12. This compound Production Processes and Production Methods - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 13. researchgate.net [researchgate.net]

- 14. intertekinform.com [intertekinform.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. imoa.info [imoa.info]

- 21. News - Ammonium molybdate: a versatile expert in both industrial and scientific fields [zoranchem.com]

Synthesis of Ammonium Dimolybdate from Molybdenum Trioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇), a crucial precursor in the production of high-purity molybdenum metal, catalysts, and various specialty chemicals, is synthesized primarily from molybdenum trioxide (MoO₃). This technical guide provides a comprehensive overview of the core methodologies for this synthesis, focusing on the reaction of molybdenum trioxide with ammonia (B1221849). This document details the prevalent experimental protocols, presents key quantitative data in a comparative format, and visualizes the underlying chemical pathways and experimental workflows. The information is intended to equip researchers, scientists, and professionals in drug development with a thorough understanding of the synthesis process, enabling them to select and optimize methods for producing high-quality ammonium dimolybdate for their specific applications.

Introduction

Molybdenum-containing compounds are of significant interest across various scientific disciplines, including catalysis, materials science, and medicine. This compound (ADM) serves as a vital intermediate in the production of many of these materials. The synthesis of ADM from molybdenum trioxide is a fundamental process that dictates the purity, morphology, and overall quality of the final molybdenum-based products. The reaction is primarily an acid-base reaction where the acidic molybdenum trioxide dissolves in an alkaline ammonia solution to form various ammonium molybdate (B1676688) species, with the equilibrium favoring the formation of this compound under specific conditions.

This guide will explore the two primary approaches for this synthesis: the direct digestion of molybdenum trioxide in an aqueous ammonia solution followed by crystallization, and recrystallization methods from other ammonium molybdate precursors.

Synthesis Methodologies

The synthesis of this compound from molybdenum trioxide generally involves the reaction of MoO₃ with aqueous ammonia to form a soluble ammonium molybdate solution, followed by crystallization of the desired product. The key variables influencing the reaction include temperature, pH, concentration of reactants, and the presence of impurities.

Direct Digestion and Crystallization

This is the most common method for the industrial production of this compound. It involves the direct reaction of molybdenum trioxide with an ammonia solution.

In this method, molybdenum trioxide is digested in an open beaker with an ammonia solution.

Experimental Protocol:

-

Slurry Formation: 75 g of molybdenum trioxide is slurried in approximately 250 ml of a 21% by weight ammonia solution.

-

Digestion: The slurry is heated to a temperature between 50°C and 60°C and stirred for about 2 hours.

-

pH Adjustment: The pH of the solution is maintained between 9.5 and 9.9 by adding ammonia as needed during the digestion process.

-

Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtrate is then cooled to induce crystallization of this compound.

-

Drying: The resulting crystals are separated from the mother liquor and dried.

To prevent the loss of ammonia due to evaporation and to achieve a more controlled reaction environment, a sealed vessel can be employed.

Experimental Protocol:

-

Reaction Setup: Molybdenum trioxide is digested with ammonia in a sealed vessel equipped with one or more stirrers.

-

Temperature Control: The reaction temperature is maintained between 20°C and 80°C.

-

Stoichiometry: The amount of ammonia used can range from the stoichiometric amount needed to form normal ammonium molybdate up to 2.9 times this amount.

-

Separation: After the reaction is complete, the resulting ammonium molybdate solution is separated from any insoluble materials.

Evaporation Crystallization Method

This method focuses on the controlled evaporation of the reaction solution to induce crystallization.

Experimental Protocol:

-

Solution Preparation: An ammonium molybdate solution is prepared by dissolving molybdenum trioxide in an aqueous ammonia solution.

-

Evaporation: The solution is heated in an evaporator crystallizer. The heating temperature is typically in the range of 90°C to 98°C.

-

Crystallization: As the solvent evaporates, the concentration of the solute increases, leading to the crystallization of this compound.

-

Separation and Drying: The crystals are separated from the remaining mother liquor and dried.

Quantitative Data

The efficiency and success of the synthesis are evaluated based on several quantitative parameters, including reaction yield and product purity.

| Parameter | Open Vessel Digestion | Sealed Vessel Digestion | Evaporation Crystallization | Recrystallization from Ammonium Tetramolybdate |

| Typical Yield | Not specified | High conversion | - | - |

| Reported Purity | Not specified | High | - | 98.2% |

| Reaction Temperature | 50-60°C | 20-80°C | 90-98°C | 80-90°C (dissolution) |

| pH | 9.5-9.9 | Not specified | - | 5.5-6.5 |

Visualization of Processes and Pathways

Chemical Reaction Pathway

The fundamental chemical reaction involves the dissolution of molybdenum trioxide in ammonia to form ammonium molybdate, which then can be converted to this compound.

Caption: Chemical pathway for the synthesis of this compound.

Experimental Workflow: Direct Digestion

The following diagram illustrates the general workflow for the direct digestion method.

Caption: General experimental workflow for direct digestion synthesis.

Characterization of this compound

The synthesized this compound is typically characterized using various analytical techniques to confirm its identity, purity, and morphology.

-

X-ray Diffraction (XRD): Used to identify the crystalline phase of the product and to ensure it is single-phase this compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the molybdate and ammonium ions, confirming the chemical structure of the compound.

-

Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the synthesized crystals.

Conclusion

The synthesis of this compound from molybdenum trioxide is a well-established process with several methodological variations. The choice of a specific protocol depends on the desired scale of production, required purity, and available equipment. The direct digestion method, particularly in a sealed vessel, offers good control over the reaction and minimizes ammonia loss. The evaporation crystallization method is also a viable option for obtaining crystalline ADM. For applications requiring very high purity, recrystallization techniques can be employed. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals to produce this compound with desired specifications for their applications in catalysis, materials science, and drug development.

Thermal decomposition mechanism of "Ammonium dimolybdate"

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium (B1175870) Dimolybdate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium dimolybdate, with the chemical formula (NH₄)₂Mo₂O₇, is a key intermediate in the production of various molybdenum-based materials, including catalysts and precursors for molybdenum metal powders. Its thermal decomposition is a critical process that dictates the properties of the final molybdenum oxide products. Understanding the intricate mechanism of this decomposition is paramount for controlling the morphology, crystallinity, and purity of the synthesized materials. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition pathways, intermediate products, and the influence of the surrounding atmosphere. While the thermal decomposition of ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) is more extensively studied, this guide focuses on the available data for this compound and related polymolybdates to elucidate its specific decomposition behavior.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a multi-step process involving the release of ammonia (B1221849) (NH₃) and water (H₂O) vapor, leading to the formation of various intermediate ammonium polymolybdates and ultimately molybdenum oxides. The exact nature of the intermediates and the final product is highly dependent on the atmosphere in which the decomposition is carried out, primarily an inert atmosphere (e.g., nitrogen) or an oxidizing atmosphere (e.g., air).

Decomposition in an Inert Atmosphere (Nitrogen)

In a nitrogen atmosphere, the decomposition of ammonium molybdates, including species related to this compound, proceeds through a series of endothermic steps. Studies on closely related ammonium molybdates, such as ammonium molybdate (B1676688) ((NH₄)₂MoO₄), reveal the formation of this compound as a transient intermediate species. The decomposition pathway for these related compounds provides insight into the likely behavior of pure this compound.

The process generally involves the parallel evolution of ammonia and water. The intermediate products identified during the decomposition of related ammonium molybdates in a nitrogen atmosphere include ammonium trimolybdate ((NH₄)₂Mo₃O₁₀), this compound ((NH₄)₂Mo₂O₇), and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃).[1] As the temperature increases, these intermediates further decompose. The final products are typically a mixture of orthorhombic molybdenum trioxide (o-MoO₃) and a partially reduced molybdenum oxide, Mo₄O₁₁.[1] The formation of the reduced oxide is attributed to the reducing potential of the ammonia released during decomposition.[2]

Decomposition in an Oxidizing Atmosphere (Air)

In an oxidizing atmosphere such as air, the decomposition mechanism shares similarities with that in an inert atmosphere in its initial stages, with the formation of similar intermediate polymolybdates.[1] However, a key difference is the oxidation of the evolved ammonia to nitrogen oxides (NO and N₂O).[1] This oxidation is an exothermic process and can influence the overall thermal profile of the decomposition.[1]

Due to the presence of oxygen, the final product of the thermal decomposition of this compound in air is highly crystalline orthorhombic molybdenum trioxide (o-MoO₃).[1] The formation of reduced molybdenum oxides like Mo₄O₁₁ is suppressed in an oxidizing environment.[1]

Quantitative Data

The following tables summarize the key temperature ranges and mass loss data associated with the thermal decomposition of related ammonium molybdates, which provide a reference for the expected behavior of this compound.

Table 1: Thermal Decomposition Stages of Ammonium Molybdate ((NH₄)₂MoO₄) in a Nitrogen Atmosphere [1]

| Decomposition Stage | Temperature Range (°C) | Evolved Gases | Intermediate/Final Products |

| 1 | Ambient - 200 | NH₃, H₂O | (NH₄)₂Mo₃O₁₀, (NH₄)₂Mo₂O₇ |

| 2 | 200 - 280 | NH₃, H₂O | (NH₄)₂Mo₄O₁₃ |

| 3 | 280 - 370 | NH₃, H₂O | Amorphous MoO₃, h-MoO₃ |

| 4 | 370 - 420 | - | o-MoO₃, Mo₄O₁₁ |

Table 2: Thermal Decomposition Stages of Ammonium Molybdate ((NH₄)₂MoO₄) in an Air Atmosphere [1]

| Decomposition Stage | Temperature Range (°C) | Evolved Gases | Intermediate/Final Products |

| 1 & 2 | Ambient - 280 | NH₃, H₂O | (NH₄)₂Mo₃O₁₀, (NH₄)₂Mo₂O₇, (NH₄)₂Mo₄O₁₃ |

| 3 | 280 - 370 | NH₃, H₂O, NO, N₂O | h-MoO₃, Amorphous MoO₃ |

| 4 | 370 - 420 | - | o-MoO₃ |

Experimental Protocols

The characterization of the thermal decomposition of this compound and related compounds typically involves a suite of analytical techniques.

Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA)

-

Objective: To determine the temperature ranges of decomposition and the associated mass losses, as well as to identify endothermic and exothermic events.

-

Methodology: A sample of the ammonium molybdate is placed in a crucible within a thermogravimetric analyzer. The sample is heated at a controlled rate (e.g., 10 °C/min) under a continuous flow of a specific gas (e.g., nitrogen or air at a flow rate of 50 mL/min). The mass of the sample is continuously monitored as a function of temperature. The DTA signal, which measures the temperature difference between the sample and an inert reference, is recorded simultaneously to detect thermal events.[3][4]

-

Coupled Mass Spectrometry (MS): The evolved gases from the TGA furnace can be introduced into a mass spectrometer to identify the chemical nature of the gaseous decomposition products in real-time.[1]

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the starting material, intermediate products, and the final decomposition product.

-

Methodology: Powder XRD patterns are collected from the samples at various stages of decomposition. This can be done by heating the sample to a specific temperature, holding it for a period, and then cooling it to room temperature for analysis. In-situ high-temperature XRD can also be employed to monitor the phase transformations as the temperature increases.[1][5] The resulting diffraction patterns are compared with standard diffraction data from databases (e.g., ICDD) for phase identification.[1]

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the functional groups present in the material at different stages of decomposition, providing information on the presence of ammonium ions, water, and different types of Mo-O bonds.

-

Methodology: FTIR spectra are recorded from the solid residues obtained at different decomposition temperatures. The samples are typically mixed with KBr and pressed into pellets. The spectra are collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹) to observe the vibrational modes of the different chemical bonds.[1][6]

Visualization of Decomposition Pathways

Logical Relationship of Decomposition

Caption: Logical flow of the thermal decomposition process.

Experimental Workflow for Analysis

Caption: Workflow for analyzing the thermal decomposition.

Decomposition Pathway in an Inert Atmosphere

Caption: Decomposition pathway in an inert atmosphere.

Decomposition Pathway in an Oxidizing Atmosphere

Caption: Decomposition pathway in an oxidizing atmosphere.

References

An In-Depth Technical Guide to the Aqueous Solubility of Ammonium Dimolybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇), a compound of significant interest in various chemical and pharmaceutical applications. This document collates quantitative solubility data, details the effects of key environmental factors, and furnishes a detailed experimental protocol for solubility determination.

Quantitative Solubility Data

The solubility of ammonium dimolybdate in water is significantly influenced by temperature. The data compiled from various technical sources is summarized below.

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 43[1][2][3] |

| 20 | 22.84 |

| 25 | 43[1][2][4][5][6][7][8][9] |

| 80-90 | 50 |

Note: There appears to be some variance in reported solubility values at 20°C, which may be attributable to differences in experimental methodologies or the specific form of the ammonium molybdate (B1676688) salt used.

Factors Influencing Solubility

The dissolution of this compound in aqueous solutions is a complex process governed by several factors beyond temperature.

Effect of pH

The pH of the aqueous medium plays a critical role in the solubility and speciation of this compound. In acidic conditions (pH < 6), the formation and precipitation of molybdic acid can occur, thereby reducing the concentration of dissolved molybdenum.[10] Conversely, in alkaline solutions, the equilibrium shifts, and the distribution of various polyoxomolybdate species is altered.[11] The speciation of molybdenum in aqueous media is a function of both pH and concentration.[8]

Speciation in Aqueous Solution

Upon dissolution in water, this compound does not exist as a simple dimolybdate ion. Instead, a complex equilibrium is established involving various molybdate and polymolybdate species. The nature and distribution of these species are dependent on both the pH and the total molybdenum concentration in the solution.[11] At biological pH, the predominant species is the molybdate ion, [MoO₄]²⁻.[8]

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the accurate determination of this compound solubility in an aqueous solution, based on the isothermal equilibrium method.

Principle

The isothermal equilibrium method involves saturating a solvent with a solute at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which corresponds to its solubility at that specific temperature.

Materials and Apparatus

-

This compound, analytical grade

-

Deionized water

-

Constant temperature water bath or incubator

-

Stirring plate and magnetic stir bars

-

Certified volumetric flasks and pipettes

-

Syringe filters (0.45 µm pore size)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for molybdenum analysis

-

pH meter

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealable, inert vessel (e.g., a glass flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vessel in a constant temperature water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After the equilibration period, cease stirring and allow the undissolved solid to settle at the bottom of the vessel for several hours, while maintaining the constant temperature.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a 0.45 µm filter. This filtration step is critical to prevent any undissolved solid particles from being included in the sample, which would lead to an overestimation of solubility.

-

Sample Preparation for Analysis: Accurately dilute the filtered aliquot with a known volume of deionized water to bring the molybdenum concentration within the linear dynamic range of the analytical instrument.

-

Quantitative Analysis: Determine the concentration of molybdenum in the diluted sample using a calibrated Inductively Coupled Plasma - Mass Spectrometer (ICP-MS) or an Atomic Absorption Spectrometer (AAS).[6]

-

Calculation of Solubility: Calculate the solubility of this compound in g/100 mL using the measured molybdenum concentration, the dilution factor, and the molar mass of this compound.

Factors Affecting Solubility: A Logical Overview

The interplay of various factors determines the final measured solubility of this compound. The following diagram illustrates these relationships.

References

- 1. climaxmolybdenum.com [climaxmolybdenum.com]

- 2. climaxmolybdenum.com [climaxmolybdenum.com]

- 3. Sciencemadness Discussion Board - Ammonium Molybdate solubility data - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. imoa.info [imoa.info]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. imoa.info [imoa.info]

- 9. researchgate.net [researchgate.net]

- 10. metrohm.com [metrohm.com]

- 11. researchgate.net [researchgate.net]

Ammonium Dimolybdate: A Technical Safety and Handling Guide

CAS Number: 27546-07-2[1][2][3][4]

This guide provides an in-depth overview of the safety and handling protocols for ammonium (B1175870) dimolybdate. The information is compiled for researchers, scientists, and professionals in drug development who may work with this compound. All data is presented to ensure clarity and accessibility for technical audiences.

Core Safety and Physical Properties

The following table summarizes the key quantitative safety and physical data for ammonium dimolybdate. This information is critical for risk assessment and the implementation of appropriate laboratory and handling procedures.

| Property | Value | Source |

| Physical Properties | ||

| Molecular Formula | (NH₄)₂Mo₂O₇[3] | Strem |

| Molecular Weight | 339.95 g/mol [3][5] | Strem, Scribd |

| Appearance | White to greyish powder[5] | Scribd |

| Density | 2.97 g/cm³[4] | Wikipedia |

| Solubility in Water | 228 g/L at 20 °C[5] | Scribd |

| Melting Point | 150 °C (with evolution of ammonia)[5] | Scribd |

| Decomposition Temperature | 150 °C (evolution of ammonia), 225 °C (forms ammonium octamolybdate)[5] | Scribd |

| pH (1% Solution) | 4.0 - 6.0[5] | Scribd |

| Toxicological Data | ||

| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled.[6] | North Metal |

| Exposure Controls | ||

| GHS Hazard Statements | H332: Harmful if inhaled[6] | North Metal |

| GHS Precautionary Statements | P261: Avoid breathing dust.[6] P271: Use only outdoors or in a well-ventilated area.[6] | North Metal |

| Fire and Reactivity | ||

| Flammability | Not flammable[5] | Scribd |

| Reactivity | Stable under normal conditions.[5] May react violently with zirconium when heated.[5] | Scribd |

Experimental Protocols

The safety data presented is derived from standardized experimental protocols. While the provided Safety Data Sheets do not detail the specific experimental methodologies used for this compound, the hazard classifications are based on internationally recognized guidelines, such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

For instance, the Acute Inhalation Toxicity (Category 4) determination would typically follow OECD Guideline 403. This involves exposing animals, usually rats, to the substance at various concentrations for a defined period (typically 4 hours) and observing them for up to 14 days. The concentration that causes mortality in 50% of the test animals (LC50) is determined. A substance is classified as Category 4 if its LC50 is between 1 and 5 mg/L for dusts and mists.

The Flammability assertion that this compound is "not flammable" is likely determined by standard tests that involve exposing the substance to an open flame or a high-temperature source and observing if it ignites and sustains combustion.

Emergency Response and Handling

Proper handling and emergency preparedness are crucial when working with this compound. The following diagrams illustrate the recommended workflows for personal protection and spill response.

Caption: Recommended Personal Protective Equipment (PPE) workflow for handling this compound.

References

Spectroscopic Profile of Ammonium Dimolybdate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data from various spectroscopic techniques, details experimental protocols for analysis, and presents a visualization of its thermal decomposition pathway.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of ammonium dimolybdate.

Vibrational Spectroscopy

Table 1: Raman and Infrared Spectroscopy Peak Assignments for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| Raman Spectroscopy | 891 (strong) | Symmetric Mo-O stretching |

| 833 (weak) | Asymmetric Mo-O stretching | |

| 313 (weak) | Mo-O bending modes | |

| Infrared (IR) Spectroscopy | 3640-2435 (broad) | N-H and O-H stretching vibrations |

| 1660 (weak) | H-O-H bending (water of hydration) | |

| 1411 | δ(N-H) bending of NH₄⁺ | |

| 894 | Mo=O stretching | |

| 841 | Mo-O-Mo stretching | |

| 667 | Mo-O-Mo stretching | |

| 576 | O-Mo-O bending | |

| 484 | O-Mo-O bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Solid-State NMR Parameters for this compound

| Nucleus | Technique | Chemical Shift (ppm) | Quadrupole Coupling Constant (Cq) (MHz) | Asymmetry Parameter (ηq) |

| ¹⁴N | MAS NMR | Isotropic: ~350 | ~0.08 | ~0.6 |

| ⁹⁵Mo | MAS NMR | Isotropic: ~ -10 to -30 | Not reported for (NH₄)₂Mo₂O₇ | Not reported for (NH₄)₂Mo₂O₇ |

X-ray Photoelectron Spectroscopy (XPS)

Table 3: Expected Binding Energies for this compound

| Core Level | Expected Binding Energy (eV) | Notes |

| Mo 3d₅/₂ | 232.5 - 233.1 | Indicative of Mo(VI) oxidation state. |

| O 1s | 530.2 - 530.8 | Associated with Mo-O bonds. |

| N 1s | ~401.4 | Corresponds to the ammonium ion (NH₄⁺). |

Ultraviolet-Visible (UV-Vis) Spectroscopy

In aqueous solutions, the speciation of molybdate (B1676688) ions, including the dimolybdate, is pH-dependent. The UV-Vis spectrum of an this compound solution is expected to show charge-transfer bands in the UV region.

Table 4: UV-Vis Absorption Maxima for Molybdate Species in Aqueous Solution

| Wavelength (nm) | Assignment |

| ~210 - 230 | O → Mo charge transfer transitions |

| ~260 - 280 | O → Mo charge transfer transitions |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the thermal treatment of ammonium heptamolybdate tetrahydrate with an excess of ammonium bicarbonate.[1]

Materials:

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Mortar and pestle

-

Oven or microwave oven

Procedure:

-

Thoroughly grind a sample of ammonium heptamolybdate tetrahydrate with an excess of ammonium bicarbonate in a mortar and pestle.

-

Transfer the resulting fine powder to a glass beaker.

-

Heat the beaker in an oven at 90°C for approximately 10 minutes or in a microwave oven for about 2 minutes at a low power setting.

-

Allow the product to cool to room temperature in a desiccator.

Raman Spectroscopy

Instrumentation:

-

Raman spectrometer with laser excitation (e.g., 785 nm).

-

Microscope for solid sample analysis.

Procedure for Solid Sample:

-

Place a small amount of the this compound powder onto a microscope slide or into a sample holder.

-

Focus the laser on the sample using the microscope objective.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100-1000 cm⁻¹).

-

Record the peak positions and intensities.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

KBr pellet press kit (agate mortar and pestle, press, and die).

-

Spectroscopic grade KBr powder.

Procedure (KBr Pellet Method):

-

Dry the KBr powder in an oven to remove moisture.

-

Grind a small amount of the this compound sample (1-2 mg) with approximately 200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to the pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy

Instrumentation:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Procedure for Aqueous Solution:

-

Prepare a solution of this compound in deionized water of a known concentration.

-

Use a quartz cuvette to hold the sample solution.

-

Use deionized water as a reference blank.

-

Scan the UV-Vis spectrum over the desired wavelength range (e.g., 190-400 nm).

-

Record the wavelengths of maximum absorbance (λmax).

Visualization of Thermal Decomposition Pathway

The thermal decomposition of ammonium molybdates is a stepwise process involving the loss of ammonia (B1221849) and water, leading to the formation of various intermediate compounds before the final product, molybdenum trioxide (MoO₃), is obtained.

Caption: Stepwise thermal decomposition of ammonium heptamolybdate.

This diagram illustrates the general pathway for the thermal decomposition of ammonium heptamolybdate, which can include the formation of this compound as an intermediate. The exact temperatures and intermediate products can vary depending on the reaction conditions.[2][3]

References

A Structural Comparison of Ammonium Dimolybdate and Potassium Dimolybdate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the crystal structures of ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇) and potassium dimolybdate (K₂Mo₂O₇). The information presented herein is intended to offer a comprehensive understanding of the structural similarities and subtle differences between these two isomorphous compounds, which is crucial for their application in catalysis, materials science, and potentially in drug development as molybdenum-containing compounds.

Introduction

Ammonium dimolybdate and potassium dimolybdate are inorganic compounds that play significant roles in various chemical syntheses and applications. Their structural characteristics are fundamental to their physical and chemical properties. This guide elucidates their crystal structures, determined by single-crystal X-ray diffraction, highlighting the arrangement of the molybdate (B1676688) polyhedra and the influence of the respective cations on the overall crystal lattice.

Crystal Structure Overview

This compound and potassium dimolybdate are isomorphous, meaning they possess the same fundamental crystal structure.[1][2] Their structures are characterized by infinite chains of molybdenum-oxygen polyhedra. These chains are composed of edge-sharing [MoO₆] octahedra, with adjacent pairs of octahedra being linked by [MoO₄] tetrahedra.[1][3] The ammonium (NH₄⁺) or potassium (K⁺) cations are located in the spaces between these infinite chains, providing charge balance.[1]

The key distinction between the two structures arises from the difference in the size of the cation. The ammonium ion is larger than the potassium ion, which leads to a larger unit cell volume for this compound.[2]

Quantitative Structural Data

The crystallographic data for this compound and potassium dimolybdate are summarized in the table below for direct comparison. The data reveals the close relationship in their crystal systems and space groups, with slight variations in the unit cell parameters.

| Parameter | This compound | Potassium Dimolybdate |

| Crystal System | Triclinic | Triclinic |

| Space Group | P1 | P1 |

| a-axis (Å) | 7.937(7)[1] | 7.61[2] |

| b-axis (Å) | 7.305(7)[1] | 7.24[2] |

| c-axis (Å) | 7.226(8)[1] | 6.95[2] |

| α (°) | 93.88(12)[1] | 92[2] |

| β (°) | 114.33(7)[1] | 112[2] |

| γ (°) | 82.58(13)[1] | 82.6[2] |

| **Unit Cell Volume (ų) ** | ~378.4 | 347[2] |

| Z | 2[1] | 2 |

Note: The unit cell volume for this compound is approximately 9% larger than that of potassium dimolybdate.[2]

Experimental Protocols

The structural data presented in this guide were primarily obtained through single-crystal X-ray diffraction analysis. The general experimental protocol for such an analysis is outlined below.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional arrangement of atoms within a crystal.

Methodology:

-

Crystal Growth: Single crystals of this compound and potassium dimolybdate suitable for X-ray diffraction are typically grown from aqueous solutions. For this compound, crystallization can be induced from an ammoniacal molybdate solution at temperatures above 75 °C.[2]

-

Crystal Mounting: A small, well-formed single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.

-

Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The Patterson and Fourier methods are then employed to solve the phase problem and generate an initial electron density map.[1]

-

Structure Refinement: The initial atomic positions are refined using least-squares techniques to achieve the best possible fit between the observed and calculated diffraction patterns. The final refinement provides accurate atomic coordinates, bond lengths, and bond angles. The quality of the refinement is assessed by the R-factor; for this compound, a final R-factor of 0.066 was achieved for 988 reflections.[1]

Visualization of the Crystal Structure

The following diagram illustrates the connectivity of the molybdenum-oxygen polyhedra in the infinite chains characteristic of both ammonium and potassium dimolybdate.

References

- 1. Crystal and molecular structure and properties of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Crystal and molecular structure and properties of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Polymeric Structure of the Ammonium Dimolybdate Anion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) dimolybdate, (NH₄)₂Mo₂O₇, is a crucial intermediate in the industrial production of molybdenum compounds. Its solid-state structure is characterized by a unique one-dimensional polymeric anion, [Mo₂O₇²⁻]n. This technical guide provides a comprehensive overview of the polymeric structure of the ammonium dimolybdate anion, detailing its synthesis, structural characterization, and key structural parameters. The information presented herein is vital for researchers in materials science, inorganic chemistry, and catalysis, as well as for professionals in drug development who may utilize molybdenum-based compounds.

Introduction

The chemistry of isopolymolybdates is rich and complex, with the anionic species adopting various structures depending on the pH, concentration, and counter-ion present. Among these, the dimolybdate anion, [Mo₂O₇²⁻], is a fundamental building block. In the solid state, particularly in the form of this compound, this anion polymerizes to form infinite chains. A thorough understanding of this polymeric structure is essential for controlling the properties of molybdenum-based materials.

The definitive crystal structure of this compound was first elucidated by Armour, Drew, and Mitchell in 1975.[1] Their work, based on single-crystal X-ray diffraction, revealed the intricate connectivity of the molybdate (B1676688) units, which is the central focus of this guide.

Synthesis and Crystallization

This compound is typically synthesized from aqueous solutions of ammonium molybdate. The process involves the controlled heating of an ammonium molybdate solution, which leads to the loss of ammonia (B1221849) and the subsequent crystallization of this compound.[2]

Experimental Protocol: Synthesis of this compound Crystals

A common method for the preparation of single-phase this compound crystals involves the following steps:

-

Preparation of Ammonium Molybdate Solution: A saturated solution of ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) is prepared in deionized water.

-

Heating and Concentration: The solution is heated to approximately 90-100 °C. This elevated temperature promotes the conversion of the heptamolybdate species to the dimolybdate.

-

Crystallization: The solution is then allowed to cool slowly to room temperature. As the solution cools, crystals of this compound precipitate out.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried under vacuum.

The formation of the dimolybdate anion from the more common heptamolybdate in solution is a key step in this process, as illustrated in the workflow below.

Caption: Formation of this compound.

Structural Characterization: Single-Crystal X-ray Diffraction

The primary technique for elucidating the detailed atomic arrangement in this compound is single-crystal X-ray diffraction. This powerful analytical method provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines the general procedure for the single-crystal X-ray diffraction analysis of this compound, based on the foundational study by Armour, Drew, and Mitchell:[1]

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (typically Mo-Kα or Cu-Kα radiation). Diffraction data are collected as the crystal is rotated.

-

Structure Solution: The collected diffraction intensities are used to solve the crystal structure. This is often achieved using Patterson and Fourier methods to determine the positions of the heavy molybdenum atoms, followed by the localization of the lighter oxygen and nitrogen atoms.

-

Structure Refinement: The initial structural model is refined using least-squares techniques to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

The Polymeric Structure of the this compound Anion

The crystal structure of this compound reveals that the [Mo₂O₇²⁻]n anion exists as infinite polymeric chains. These chains are composed of two fundamental building blocks: distorted [MoO₆] octahedra and [MoO₄] tetrahedra.[1]

The structure consists of infinite chains of edge-shared [MoO₆] octahedra. These chains of octahedra are then linked together by [MoO₄] tetrahedra, creating a complex one-dimensional polymer. The ammonium cations, NH₄⁺, are located between these polymeric chains and are held in place by hydrogen bonding with the oxygen atoms of the molybdate anions.

Caption: Connectivity in the [Mo₂O₇²⁻]n Chain.

Crystallographic Data

The crystallographic data for this compound, as determined by Armour, Drew, and Mitchell, are summarized in the table below.[1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.937(7) Å |

| b | 7.305(7) Å |

| c | 7.226(8) Å |

| α | 93.88(12)° |

| β | 114.33(7)° |

| γ | 82.58(13)° |

| Z (formula units/cell) | 2 |

Bond Lengths and Angles

The polymeric nature of the dimolybdate anion results in a variety of Mo-O bond lengths, depending on the coordination environment of the oxygen atoms (terminal, bridging between two molybdenum atoms, etc.). Similarly, the O-Mo-O bond angles deviate from ideal tetrahedral and octahedral geometries due to the distortions inherent in the polymeric structure.

Note: The specific, detailed bond lengths and angles from the original 1975 study by Armour, Drew, and Mitchell are not publicly available in the accessed literature. The following table provides a general range for Mo-O bond lengths in isopolymolybdates based on available data.

| Bond Type | General Bond Length Range (Å) |

| Mo-O (terminal) | 1.68 - 1.75 |

| Mo-O (bridging) | 1.88 - 2.00 |

Conclusion

The this compound anion exists in the solid state as a one-dimensional polymer. This polymeric structure is composed of repeating units of edge-sharing [MoO₆] octahedra that are linked by [MoO₄] tetrahedra. This intricate arrangement, determined by single-crystal X-ray diffraction, is crucial for understanding the chemical and physical properties of this important molybdenum compound. The detailed structural information, including crystallographic data, provides a fundamental basis for further research into the applications of this compound in catalysis, materials synthesis, and other fields.

References

A Tale of Two Molybdates: An In-depth Technical Guide to Ammonium Dimolybdate and Ammonium Heptamolybdate

For Researchers, Scientists, and Drug Development Professionals

In the realm of molybdenum chemistry, two ammonium (B1175870) salts stand out for their industrial significance and diverse applications: ammonium dimolybdate (ADM) and ammonium heptamolybdate (AHM). While often used interchangeably in colloquial terms, these compounds possess distinct chemical and physical properties that dictate their suitability for specific applications. This technical guide provides a comprehensive comparison of ADM and AHM, offering researchers, scientists, and drug development professionals a detailed understanding of their core characteristics, supported by quantitative data, experimental methodologies, and visual representations of their chemical relationships.

Core Properties: A Side-by-Side Comparison

A fundamental understanding of the distinct properties of this compound and ammonium heptamolybdate is crucial for their effective application. The following tables summarize the key quantitative data for these two compounds, facilitating a clear comparison.

Table 1: Chemical and Physical Properties

| Property | This compound | Ammonium Heptamolybdate |

| Chemical Formula | (NH₄)₂Mo₂O₇[1] | (NH₄)₆Mo₇O₂₄[2] |

| Hydration State | Anhydrous | Commonly tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)[2][3] |

| Molecular Weight | 339.95 g/mol [1] | 1235.86 g/mol (tetrahydrate)[4] |

| Appearance | White, crystalline solid[1] | White, crystalline solid[3][4] |

| Crystal Structure | Monoclinic[5] | Monoclinic[6] |

| Density | 2.276 g/cm³[5] | 2.498 g/cm³[4] |

| Solubility in Water | Soluble[1] | 400 g/L (20 °C)[7], 63.5 g/100 cm³ (25°C)[8] |

| pH of 5% Aqueous Solution | 5.0 - 7.0[1] | 5.3 |

| Melting Point | Decomposes on heating[5] | ~90°C (Elimination of water of crystallization)[9] |

| Decomposition Temperature | Decomposes on heating[5] | 190 °C[2][4] |

Table 2: Applications Overview

| Application Area | This compound | Ammonium Heptamolybdate |

| Catalysis | Precursor for hydrodesulfurization and oxidation catalysts[10][11]. | Widely used in the production of catalysts for hydrocracking and desulfurization[3][12]. |

| Analytical Chemistry | Reagent for the determination of phosphates and silicates[10]. | Reagent for the quantitative analysis of phosphates, silicates, arsenates, and lead[2][3]. |

| Agriculture | Micronutrient in fertilizers to provide molybdenum[1][10]. | Used as a micronutrient in fertilizers for nitrogen fixation[3][12]. |

| Metal Finishing & Metallurgy | Used in metal surface treatments to enhance corrosion resistance[1]. Source for molybdenum metal powder production[10]. | Utilized in electroplating and as a metal finishing reagent[2][3]. Production of molybdenum metal and ceramics[2]. |

| Pigments and Dyes | Intermediate in the manufacturing of molybdate (B1676688) pigments[10]. | Used in the production of pigments and dyes[3]. |

| Corrosion Inhibition | Used in the formulation of corrosion inhibitors[10]. | Also used in corrosion inhibitors for metal protection[3]. |

Experimental Protocols

A clear understanding of the synthesis and thermal decomposition of these molybdates is critical for their application. The following provides an overview of typical experimental methodologies.

Synthesis of this compound

Objective: To synthesize this compound from molybdenum trioxide.

Methodology:

-

Molybdenum ore is roasted to produce molybdenum trioxide (MoO₃)[1].

-

The resulting MoO₃ is then leached with aqueous ammonia (B1221849) (ammonium hydroxide)[1].

-

The pH of the solution is a critical factor, with ADM formation favored at a pH greater than 7[13].

-

The solution is then subjected to crystallization, followed by filtration and drying to yield solid this compound[1].

Synthesis of Ammonium Heptamolybdate

Objective: To synthesize ammonium heptamolybdate from molybdenum trioxide.

Methodology:

-

Molybdenum trioxide (MoO₃) is dissolved in an excess of aqueous ammonia[2][4].

-

The solution is then allowed to evaporate at room temperature. During this process, the excess ammonia escapes[2].

-

This method results in the formation of six-sided transparent prisms of the tetrahydrate form of ammonium heptamolybdate[2]. A solution pH of less than 7 favors the formation of AHM[13].

Thermal Decomposition Analysis

Objective: To analyze the thermal decomposition products of this compound and ammonium heptamolybdate.

Methodology:

-

A sample of the molybdate is subjected to thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to observe weight loss and thermal events as a function of temperature[14].

-

In-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can be employed to identify the crystalline phases and changes in the local atomic structure during heating[14].

-

The decomposition is typically carried out under controlled atmospheres (e.g., air, inert gas) to study the influence of the environment on the final products[14]. For ammonium heptamolybdate, decomposition in air generally leads to the formation of molybdenum trioxide (MoO₃)[15]. The decomposition pathway can involve intermediate ammonium molybdate species[15][16].

Visualizing the Chemical Landscape

To further elucidate the relationships and processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Synthesis pathways for ADM and AHM.

Caption: Thermal decomposition pathways.

Concluding Remarks

The choice between this compound and ammonium heptamolybdate is dictated by the specific requirements of the intended application. Key differentiators include their molybdenum content, solubility, and the pH conditions under which they are stable. For applications requiring a higher molybdenum concentration and where solubility is a primary concern, ammonium heptamolybdate is often the preferred choice. Conversely, the synthesis conditions and resulting purity of this compound may be advantageous in other contexts. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in their work with these versatile molybdenum compounds.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 3. Ammonium Heptamolybdate - London Chemicals & Resources Limited [lcrl.net]

- 4. Ammonium heptamolybdate - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | 27546-07-2 [chemicalbook.com]

- 6. Crystal structure of the heptamolybdate(VI)(paramolybdate) ion, [Mo7O24]6–, in the ammonium and potassium tetrahydrate salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. chembk.com [chembk.com]

- 8. aaamolybdenum.com [aaamolybdenum.com]

- 9. Ammonium heptamolybdate tetrahydrate (ammonium molybdate) cryst. extra pure 12054-85-2 [sigmaaldrich.com]

- 10. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 11. This compound [portal.cjchemicals.net]

- 12. What are the uses of ammonium heptamolybdate-Hengchang Molybdenum-Integrating research of molybdenum [en.sxhcmoly.com]

- 13. publications.anl.gov [publications.anl.gov]

- 14. pure.mpg.de [pure.mpg.de]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Preparation of Molybdenum-Based Catalysts Using Ammonium Dimolybdate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of molybdenum-based catalysts utilizing ammonium (B1175870) dimolybdate as a precursor. The methodologies outlined are foundational for developing catalysts for various applications, including hydrodesulfurization (HDS) and oxidation reactions.

Data Presentation: Catalyst Synthesis Parameters

The following tables summarize key quantitative data from various preparation methods for molybdenum-based catalysts using ammonium molybdate (B1676688) precursors.

Table 1: Impregnation Method Parameters for Mo/Al₂O₃ Catalysts

| Parameter | Catalyst System | Value | Reference |

| Molybdenum Precursor | Co-Mo/γ-Al₂O₃ | Ammonium Heptamolybdate Tetrahydrate | [1] |

| Co-Mo/nano γ-Al₂O₃ | Ammonium Heptamolybdate | [2] | |

| NiMo/Al₂O₃ | Ammonium Heptamolybdate Tetrahydrate | [3] | |

| Co-Precursor | Co-Mo/γ-Al₂O₃ | Cobalt (II) Nitrate (B79036) Hexahydrate | [1] |

| Co-Mo/nano γ-Al₂O₃ | Cobalt Chloride | [2] | |

| Ni-Precursor | NiMo/Al₂O₃ | Nickel (II) Nitrate Hexahydrate | [3] |

| Support | Co-Mo/γ-Al₂O₃ | γ-Al₂O₃ (Surface Area: 120-190 m²/g) | [1] |

| Co-Mo/nano γ-Al₂O₃ | γ-Al₂O₃ nanoparticles | [2] | |

| NiMo/Al₂O₃ | Various Al₂O₃ supports | [3] | |

| (Co+Mo)/Support Mass Ratio | Co-Mo/γ-Al₂O₃ | 0.18 | [1] |

| Co/Mo Mole Ratio | Co-Mo/γ-Al₂O₃ | 0.0, 0.1, 0.3, 0.5 | [1] |

| Drying Conditions | Co-Mo/γ-Al₂O₃ | 120°C for 12 hours | [1] |

| Co-Mo/nano γ-Al₂O₃ | 120°C overnight | [2] | |

| NiMo/Al₂O₃ | 110°C for 24 hours | [3] | |

| Calcination Temperature | Co-Mo/γ-Al₂O₃ | 500°C in air for 8 hours | [1] |

| Co-Mo/nano γ-Al₂O₃ | 550°C for 4 hours | [2] | |

| NiMo/Al₂O₃ | 600°C for 5 hours | [3] | |

| VMoTi Catalyst | 300, 400, 500, 600, 700°C in air for 5 hours | [4] | |

| Heating Rate | VMoTi Catalyst | 2°C/min | [4] |

Table 2: Catalyst Characterization Data

| Catalyst | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| Co-Mo/γ-Al₂O₃ (Co/Mo=0.1) | 90 | 0.17 | [1] |

| γ-Al₂O₃ nanoparticles (support) | 150-200 | 0.8-1.0 | [2] |

Experimental Protocols

Protocol 1: Preparation of Co-Mo/γ-Al₂O₃ Catalyst by Co-impregnation

This protocol details the synthesis of a cobalt-molybdenum catalyst supported on gamma-alumina, a common catalyst for hydrodesulfurization.[1]

Materials:

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

γ-Al₂O₃ support (surface area 120-190 m²/g)

-

Distilled water

Procedure:

-

Solution Preparation: Calculate the required amounts of ammonium heptamolybdate tetrahydrate and cobalt (II) nitrate hexahydrate to achieve the desired Co/Mo mole ratio and a total metal (Co+Mo) to support mass ratio of 0.18. Dissolve the salts in a specific volume of distilled water.

-

Impregnation: Slowly add the prepared solution to the γ-Al₂O₃ support with constant stirring.

-

Drying: Dry the impregnated support in an oven at 120°C for 12 hours.

-

Calcination: Calcine the dried catalyst in a furnace with a flow of air at 500°C for 8 hours.

Protocol 2: Preparation of Supported MoS₂ Catalyst from Ammonium Tetrathiomolybdate

This protocol describes the synthesis of a presulfided MoS₂ catalyst, which is often more active for HDS than catalysts prepared from oxide precursors.[5]

Materials:

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Ammonium hydroxide (B78521) solution

-

Hydrogen sulfide (B99878) (H₂S) gas

-

Deionized water

-

Al₂O₃ extrudates

-

Formic acid

Procedure:

-

Synthesis of Ammonium Tetrathiomolybdate (ATTM):

-

Dissolve 4.8 g of ammonium heptamolybdate in 50 mL of ammonium hydroxide.

-

Purge the solution with H₂S gas at room temperature for 1 hour.

-

Heat the mixture to 60°C with continuous H₂S purging until a deep-red color appears.

-

Cool the mixture in an ice bath for 12 hours to crystallize the ATTM.

-

Collect the ATTM crystals by vacuum filtration, wash five times with cold ethyl alcohol, and dry under vacuum.

-

-

Impregnation:

-

Prepare an impregnation solution by dissolving 3.0 g of the synthesized ATTM and 1.5 g of ethanolamine in 9.0 mL of deionized water.

-

Mix the solution with 10 mL of Al₂O₃ extrudates and let it stand at room temperature for 12 hours.

-

-

Deposition:

-

Add the impregnated materials to a formic acid solution (0.92 g of 99% formic acid in 20 mL of deionized water) at room temperature for 1 hour to ensure complete deposition.

-

-

Drying and Calcination:

-

Dry the material in a nitrogen atmosphere at 120°C for 12 hours.

-

Calcine the dried material at 400°C for 4 hours under nitrogen with a heating ramp of 4°C/min.

-

Visualizations

Experimental Workflow for Co-Mo/γ-Al₂O₃ Catalyst Preparation

Caption: Workflow for Co-Mo/γ-Al₂O₃ Catalyst Preparation.

Logical Relationship for Supported MoS₂ Catalyst Synthesis

Caption: Synthesis Pathway for Supported MoS₂ Catalyst.

References

Application Notes and Protocols for MoS₂ Synthesis Using Ammonium Dimolybdate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, has garnered significant attention for its unique electronic, optical, and catalytic properties. Its layered structure, analogous to graphene, allows for the formation of single to few-layer nanosheets with a tunable bandgap, making it a promising material for a wide range of applications including electronics, catalysis, energy storage, and biomedical sensing. This document provides detailed application notes and experimental protocols for the synthesis of MoS₂ using ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇) and related ammonium molybdate (B1676688) precursors. The focus is on two primary synthesis techniques: hydrothermal synthesis and chemical vapor deposition (CVD).

Ammonium dimolybdate serves as a convenient and cost-effective molybdenum precursor. In solution, it provides molybdate ions that can react with a sulfur source under specific conditions to form MoS₂. The choice of synthesis method and parameters allows for the control of morphology, crystallinity, and layer number of the final MoS₂ product.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various studies on MoS₂ synthesis, providing a comparative overview of the performance of materials synthesized from ammonium molybdate precursors.

Table 1: Performance of Hydrothermally Synthesized MoS₂ for Supercapacitor Applications

| Molybdenum Source | Sulfur Source | Morphology | Specific Capacity (F g⁻¹) | Current Density (A g⁻¹) | Energy Density (W h kg⁻¹) | Power Density (W kg⁻¹) | Reference |

| Ammonium molybdate | Thiourea (B124793) | Flower-like microspheres | 518.7 | 1 | 12.46 | 70 | [1] |

| 275 | 10 | 6.42 | 7000 | [1] |

Table 2: Properties of Hydrothermally Synthesized MoS₂ for Photocatalysis

| Molybdenum Source | Sulfur Source | Morphology | Band Gap (eV) | Surface Area (m² g⁻¹) | Degradation Efficiency (%) | Pollutant | Reference |

| Ammonium molybdate tetrahydrate | L-cysteine | Nanosheets | 1.79 | 6.46 | >99 | Methylene Orange (MO) & Rhodamine B (RhB) | [2] |

| Lanthanum-doped Ammonium molybdate | Thiourea | Not specified | 1.68 | Not specified | Not specified | Not specified | [3] |

| Pristine Ammonium molybdate | Thiourea | Not specified | 1.80 | Not specified | Not specified | Not specified | [3] |

Table 3: Physical Characteristics of Synthesized MoS₂

| Synthesis Method | Molybdenum Source | Sulfur Source | Morphology | Lateral Size (nm) | Thickness (nm) | Reference |

| Hydrothermal | Hexaammonium heptamolybdate tetrahydrate | Thiourea | Nanosheets | 200-400 | ~4 | [4] |

| Solid-State Reaction (CVD furnace) | This compound | Sulfur | Nanosheets | Not specified | 100-200 | [5] |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Flower-like MoS₂ Microspheres

This protocol is adapted from a method for synthesizing three-dimensional flower-like MoS₂ microspheres composed of nanosheets.

Materials:

-

Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Thiourea (CH₄N₂S)

-

Deionized (DI) water

-

Stainless steel autoclave with a Teflon liner (100 mL capacity)

Procedure:

-

Dissolve 1.24 g of hexaammonium heptamolybdate tetrahydrate and 2.28 g of thiourea in 36 mL of deionized water in a beaker.[4]

-

Stir the solution vigorously for 30 minutes to ensure the formation of a homogeneous solution.[4]

-

Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in a muffle furnace at 200 °C for 12 hours.[2]

-

After the reaction, allow the autoclave to cool down naturally to room temperature.

-

Collect the black precipitate by centrifugation or filtration.

-

Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final MoS₂ product in a vacuum oven at 70 °C for 8 hours.[3]

Protocol 2: Hydrothermal Synthesis of MoS₂ Nanosheets using L-cysteine

This protocol outlines a green synthesis approach using L-cysteine as both the sulfur source and a capping agent.

Materials:

-

Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

L-cysteine (C₃H₇NO₂S)

-

Deionized (DI) water

-

Stainless steel autoclave with a Teflon liner (100 mL capacity)

Procedure:

-

Dissolve 2.0 g of ammonium molybdate tetrahydrate and 4.0 g of L-cysteine in 50 mL of deionized water.[2]

-

Sonicate the solution for 30 minutes to achieve a clear and homogeneous mixture.[2]

-

Transfer the solution into a 100 mL stainless steel autoclave.[2]

-

Heat the autoclave in a muffle furnace at 200 °C for 12 hours.[2]

-

Allow the autoclave to cool to room temperature after the reaction is complete.[2]

-

Collect the resulting black MoS₂ nanosheets by filtration.

-

Wash the product thoroughly with DI water and ethanol.

-

Dry the sample under vacuum.

Protocol 3: Chemical Vapor Deposition (CVD) Synthesis of Monolayer MoS₂

This protocol describes a common method for growing monolayer MoS₂ on a Si/SiO₂ substrate using solid precursors, where this compound can be thermally decomposed to produce the molybdenum oxide precursor.

Materials:

-

This compound ((NH₄)₂Mo₂O₇) or Molybdenum trioxide (MoO₃) powder

-

Sulfur (S) powder

-

Si/SiO₂ wafers (with a 300 nm oxide layer)

-

Quartz tube furnace with at least one heating zone

-

Quartz boat

Procedure:

-

Precursor Preparation:

-